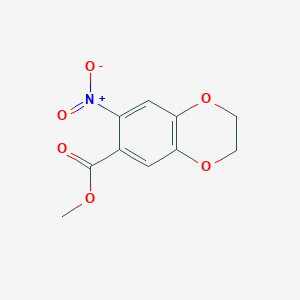

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Description

BenchChem offers high-quality Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOUDGUKJXHDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Abstract

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a proposed synthetic pathway toward a specific derivative, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. We will dissect a logical, two-step synthetic sequence beginning with the formation of a key benzodioxane intermediate, followed by an electrophilic nitration. Crucially, this paper addresses the significant challenge of regioselectivity in the nitration step. Standard principles of electrophilic aromatic substitution predict substitution at positions other than the desired C-7. This guide will therefore explore the underlying mechanistic rationale for the expected products and discuss the synthetic complexities involved in achieving the specifically named, electronically disfavored isomer. This analysis is tailored for researchers, chemists, and drug development professionals seeking to synthesize and understand this class of molecules.

Introduction: The Benzodioxane Scaffold and the Synthetic Challenge

The 1,4-benzodioxane ring system is a cornerstone in the development of therapeutics, with derivatives showing promise as antihypertensives, anticancer agents, and compounds targeting various receptors and enzymes.[1][4][5] The precise placement of substituents on the aromatic ring is critical for modulating pharmacological activity.

The synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate presents a fascinating case study in synthetic strategy. The target molecule requires the construction of the benzodioxane ring and the introduction of a nitro group onto a specifically substituted benzene ring. While the formation of the core scaffold is well-established, the subsequent nitration step poses a significant regiochemical question. The interplay between the electron-donating 1,4-dioxane ring and the electron-withdrawing methyl carboxylate group dictates the position of electrophilic attack. This guide will first detail the robust synthesis of the key precursor and then provide a deep dive into the mechanistic factors governing the challenging nitration step.

Part I: Synthesis of the Key Intermediate: Methyl 1,4-benzodioxane-6-carboxylate

The most logical and efficient pathway to the target molecule begins with the synthesis of the un-nitrated precursor, Methyl 1,4-benzodioxane-6-carboxylate. This is achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Reaction Scheme: Step 1

-

Caption: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate (2) from Methyl 3,4-dihydroxybenzoate (1).

Causality and Mechanistic Insights

This reaction proceeds by the double alkylation of the catechol derivative, Methyl 3,4-dihydroxybenzoate.

-

Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), deprotonates the two phenolic hydroxyl groups of the starting material (1), forming a more nucleophilic diphenoxide intermediate.

-

Nucleophilic Attack: The diphenoxide then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,2-dibromoethane in a sequence of two Sₙ2 reactions. The first attack forms a C-O bond and displaces one bromide ion.

-

Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular Sₙ2 reaction, where the second phenoxide attacks the other carbon atom of the bromoethyl group, displacing the second bromide ion and closing the six-membered dioxane ring to yield the product (2).

Detailed Experimental Protocol: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate (2)

This protocol is adapted from analogous procedures for forming 1,4-benzodioxane rings from catechols.[4][5]

-

Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3,4-dihydroxybenzoate (1) (16.8 g, 0.1 mol), anhydrous potassium carbonate (K₂CO₃) (41.4 g, 0.3 mol), and 250 mL of anhydrous acetone.

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add 1,2-dibromoethane (28.2 g, 0.15 mol) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with fresh acetone (2 x 50 mL).

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (200 mL). Wash the organic layer sequentially with water (2 x 100 mL), 2N aqueous NaOH (2 x 100 mL) to remove any unreacted starting material, and finally with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford Methyl 1,4-benzodioxane-6-carboxylate (2) as a white solid.

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| Methyl 3,4-dihydroxybenzoate | 168.15 | 0.1 | 16.8 g |

| 1,2-Dibromoethane | 187.86 | 0.15 | 13.0 mL / 28.2 g |

| Potassium Carbonate | 138.21 | 0.3 | 41.4 g |

| Acetone | 58.08 | - | 250 mL |

| Expected Yield: | 194.18 | ~70-85% | ~13.6 - 16.5 g |

Part II: Electrophilic Nitration & The Regioselectivity Challenge

With the key intermediate (2) in hand, the next step is the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution (EAS).

Proposed Reaction Scheme: Step 2

-

Caption: Nitration of intermediate (2) to yield nitro-substituted products.

Authoritative Grounding: The Causality of Directing Groups in EAS

The central challenge in synthesizing the target molecule lies in controlling the position of nitration. The outcome is governed by the electronic properties of the substituents already on the benzene ring.[6]

-

1,4-Benzodioxane Moiety (Activating, ortho, para-director): The two oxygen atoms of the dioxane ring have lone pairs of electrons that they can donate into the aromatic π-system through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles (an activating effect). This electron density is preferentially increased at the positions ortho and para to the ether linkages. In this case, these are positions C5 and C8 .

-

Methyl Carboxylate Group (Deactivating, meta-director): The ester group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's π-electrons into the carbonyl group. This effect deactivates the ring towards EAS. When an electrophile does attack, it is directed to the meta position to avoid placing the positive charge of the intermediate carbocation (the sigma complex) adjacent to the electron-withdrawing group. For the ester at C6 , the meta position is C8 .

Combined Effect:

-

The activating dioxane group strongly directs the incoming nitronium ion (NO₂⁺) to positions C5 and C8 .

-

The deactivating ester group directs to position C8 .

Therefore, the combined electronic effects overwhelmingly favor substitution at position C8 , with a potential minor product at C5 . The formation of the C7 isomer (Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate) is electronically disfavored as this position is ortho to the deactivating ester group and meta to the activating ether group.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. scirp.org [scirp.org]

- 6. southalabama.edu [southalabama.edu]

Technical Whitepaper & Proposed Investigational Framework: Elucidating the Mechanism of Action of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and α-adrenergic blocking properties.[2] While the broader family of 1,4-benzodioxanes is well-studied, the specific mechanism of action (MoA) for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate remains uncharacterized in publicly accessible literature. This document serves as a comprehensive guide for researchers, outlining a systematic, multi-phase investigational framework designed to rigorously elucidate the compound's MoA. We present a logical workflow, from initial phenotypic screening to specific target deconvolution and pathway analysis, grounded in established methodologies. This framework is designed to generate a robust, self-validating dataset that will define the compound's cellular effects and identify its molecular targets, thereby paving the way for its further preclinical and clinical development.

Introduction: The Therapeutic Potential of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a core component of various biologically active molecules.[1][2] It is found in natural products like Silybin, known for its potent antihepatotoxic effects, and synthetic pharmaceuticals such as Doxazosin, an α-adrenergic blocker used to treat hypertension.[1][2] The versatility of this scaffold allows for substitutions that can dramatically influence its pharmacological profile, leading to compounds with cytotoxic, antimicrobial, antidepressant, and antihyperglycemic activities.[1][2]

Recent studies on 1,4-benzodioxane-hydrazone derivatives have highlighted their potential as anticancer agents, with demonstrated ability to inhibit cancer cell growth, induce apoptosis, and cause cell cycle arrest.[3] Some derivatives have been identified as potent inhibitors of key signaling molecules like mTOR kinase.[3] Given this precedent, it is reasonable to hypothesize that Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate may exert its biological effects through similar antineoplastic mechanisms. However, without empirical data, this remains speculative.

The following framework provides a structured, hypothesis-driven approach to move from speculation to definitive mechanistic understanding.

Proposed Investigational Workflow

To fully characterize the MoA of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, we propose a three-phase workflow. This process is designed to first identify the compound's cellular phenotype, then dissect the underlying cellular processes, and finally, pinpoint the specific molecular targets.

Phase 1: Foundational In Vitro Profiling

The initial step is to determine the compound's cytotoxic or cytostatic activity across a diverse panel of human cancer cell lines. This provides foundational data on its potency and identifies the most sensitive cancer types for subsequent mechanistic studies.[4][5]

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare a 2X serial dilution of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation

All quantitative cytotoxicity data should be summarized in a table for clear comparison across cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast (Triple-Negative) | 5.2 ± 0.4 |

| A549 | Lung (NSCLC) | 12.8 ± 1.1 |

| HCT116 | Colon | 8.1 ± 0.7 |

| U-87 MG | Glioblastoma | 4.5 ± 0.3 |

| PC-3 | Prostate | > 50 |

Data are hypothetical and for illustrative purposes only.

Phase 2: Elucidation of Cellular Mechanisms

Based on the IC50 results, select two to three sensitive cell lines for deeper mechanistic analysis. The primary goal of this phase is to determine how the compound is inhibiting cell proliferation—by arresting the cell cycle, inducing cell death, or both.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This flow cytometry-based method quantifies the DNA content of cells, allowing for the distribution of the population across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined.[6][7] An accumulation of cells in a specific phase suggests cell cycle arrest.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations corresponding to 1X and 2X its IC50 value for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and combine them. Wash once with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight or for at least 2 hours at -20°C.[8]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is used to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M can be calculated.[7] An increase in the sub-G1 population is indicative of apoptosis.

Experimental Protocol: Apoptosis Assay via Annexin V & PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic).

-

Cell Treatment: Treat cells in 6-well plates with the compound at 1X and 2X IC50 concentrations for an appropriate time (e.g., 24 or 48 hours).

-

Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet (1-5 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Phase 3: Target Deconvolution & Pathway Analysis

With a clear understanding of the compound's cellular effects, the final phase aims to identify its direct molecular target(s). Evidence from related 1,4-benzodioxane derivatives suggests that protein kinases are a probable target class.[3]

In Silico Target Prediction

Before committing to expensive wet-lab experiments, computational methods can provide valuable hypotheses.[11][12] Using the compound's chemical structure, network-based inference methods or reverse-docking algorithms can screen against databases of known protein structures to predict potential binding partners.[11][13] This can help prioritize experimental approaches.

Unbiased Kinome Profiling

A powerful, unbiased approach is to screen the compound against a large panel of purified protein kinases.[1][14] Commercially available services can assess the compound's inhibitory activity against hundreds of kinases in a single experiment, providing a comprehensive selectivity profile.[2][15][16]

Experimental Rationale: This approach does not rely on prior hypotheses and can uncover both expected and unexpected targets.[1][14] Identifying a specific kinase or a family of kinases that are strongly inhibited by the compound provides a direct and actionable lead for further validation.

Target Validation via Western Blotting

Once putative targets are identified (e.g., from kinome profiling), Western blotting is used to confirm that the compound engages and modulates the target and its downstream signaling pathway within a cellular context.[17]

Hypothetical Scenario: If kinome profiling reveals potent inhibition of AKT1. Validation Strategy: Treat sensitive cells with the compound and probe for changes in the phosphorylation status of AKT and its downstream substrates, such as mTOR and GSK3β.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with the compound for various times (e.g., 1, 6, 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, phospho-mTOR, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion and Future Directions

The structured workflow detailed in this whitepaper provides a robust and scientifically rigorous pathway to elucidate the mechanism of action for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. By systematically progressing from broad phenotypic effects to specific molecular interactions, this framework will build a comprehensive, self-validating dataset. The successful identification of the compound's target(s) and affected pathways will be critical for guiding its optimization, establishing a rationale for its use in specific cancer types, and advancing it through the drug discovery pipeline.

References

- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (n.d.). National Library of Medicine.

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

-

Wu, Z., et al. (2017). In silico prediction of chemical mechanism of action via an improved network-based inference method. British Journal of Pharmacology, 174(23), 4255-4269. Retrieved from [Link]

- Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved from [Link]

-

Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. (2025). PubMed. Retrieved from [Link]

-

Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. Retrieved from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

-

Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Retrieved from [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]

-

Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

-

Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science, 8(10), 1435-1442. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Immunology, Chapter 5, Unit 5.7. Retrieved from [Link]

-

Kinase Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]

-

Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Publications. Retrieved from [Link]

-

Agboola, O., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(4). Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). Scilit. Retrieved from [Link]

-

The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Bioscience Biotechnology Research Asia. Retrieved from [Link]

-

A Guide to In Silico Drug Design. (2021). International Journal of Molecular Sciences, 22(19), 10751. Retrieved from [Link]

-

Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2014). Cell, 157(3), 723-736. Retrieved from [Link]

-

The summary of the workflow in the identification of the novel... (n.d.). ResearchGate. Retrieved from [Link]

-

Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. (2023). bioRxiv. Retrieved from [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). Bioinformatics, 37(Supplement_1), i332-i340. Retrieved from [Link]

Sources

- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. pharmaron.com [pharmaron.com]

- 3. Target deconvolution strategies in drug discovery | Semantic Scholar [semanticscholar.org]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 15. assayquant.com [assayquant.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active molecules, and the strategic introduction of a nitro group and a methyl ester functionality can offer valuable handles for further chemical modifications and tuning of physicochemical properties.[1][2][3] This document will delve into a proposed synthetic pathway, detailed characterization methods, and a discussion of the potential applications for this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Core Compound Profile

| Property | Value | Source |

| IUPAC Name | Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate | N/A |

| CAS Number | 52791-03-4 | [4][5] |

| Molecular Formula | C10H9NO6 | [4] |

| Molecular Weight | 239.18 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred |

Strategic Synthesis: A Proposed Pathway

Caption: Proposed synthetic workflow for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

Step 1: Synthesis of Methyl 1,4-benzodioxane-6-carboxylate

The initial step involves the Williamson ether synthesis to construct the 1,4-dioxane ring. This is a well-established method for the formation of ethers and is particularly effective for the cyclization of catechols with dihaloalkanes.

-

Rationale: The selection of Methyl 3,4-dihydroxybenzoate as the starting material provides the necessary catechol moiety and the pre-installed methyl ester at the desired position. 1,2-dibromoethane serves as the two-carbon electrophile to form the dioxane ring. Potassium carbonate (K2CO3) is a suitable base to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the 1,2-dibromoethane. Acetone is a common polar aprotic solvent for this type of reaction.

-

Experimental Protocol:

-

To a stirred solution of Methyl 3,4-dihydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Add 1,2-dibromoethane (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Methyl 1,4-benzodioxane-6-carboxylate.

-

Step 2: Nitration of Methyl 1,4-benzodioxane-6-carboxylate

The second step is the electrophilic aromatic substitution to introduce the nitro group onto the benzene ring. The directing effects of the existing substituents will govern the position of nitration. The ether oxygens of the dioxane ring and the ester group are both ortho-, para-directing. However, the position para to the ester and ortho to the ether oxygen (C7) is sterically and electronically favored for nitration.

-

Rationale: A mixture of nitric acid and sulfuric acid is the classic and effective nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.

-

Experimental Protocol:

-

Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

In a separate flask, dissolve Methyl 1,4-benzodioxane-6-carboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Add the pre-cooled nitrating mixture dropwise to the solution of the benzodioxane derivative, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

-

Comprehensive Characterization

A thorough characterization of the synthesized Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is essential to confirm its identity and purity. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. The protons of the dioxane ring will appear as multiplets in the aliphatic region. The methyl ester protons will be a singlet. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, the carbons of the dioxane ring, the ester carbonyl carbon, and the methyl ester carbon. |

| FTIR | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the ester carbonyl group, and the C-O-C stretching of the dioxane ring are expected. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 239.18 g/mol should be observed. |

| Melting Point | A sharp melting point range will indicate the purity of the compound. |

Potential Applications in Drug Discovery and Development

The 1,4-benzodioxane nucleus is a key structural motif in a variety of pharmacologically active compounds.[2][3][8] Derivatives of this scaffold have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Some 1,4-benzodioxane derivatives have shown promising cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory Properties: Certain analogs have exhibited significant anti-inflammatory activity.[2]

-

Cardiovascular Effects: The well-known drug Doxazosin, used for treating hypertension and benign prostatic hyperplasia, features a 1,4-benzodioxane core.[2]

The introduction of a nitro group in Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate offers several strategic advantages for drug development:

-

Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, potentially modulating the compound's biological activity.

-

Hydrogen Bonding: The oxygen atoms of the nitro group can participate in hydrogen bonding interactions with biological targets.

-

Metabolic Handle: The nitro group can be metabolically reduced to an amino group in vivo, which can lead to the formation of active metabolites or serve as a point for further derivatization.

-

Synthetic Intermediate: The nitro group can be readily reduced to an amine, which can then be used as a handle for the synthesis of a library of amide or sulfonamide derivatives for structure-activity relationship (SAR) studies.[9] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can also be used for further derivatization.[10][11][12]

Caption: Logical relationships of the core compound to its potential applications.

Conclusion

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate represents a valuable building block for the synthesis of novel bioactive compounds. This guide has outlined a robust and logical synthetic strategy, along with comprehensive characterization methods. The versatile nature of the 1,4-benzodioxane scaffold, combined with the synthetic handles provided by the nitro and methyl ester groups, makes this compound a promising starting point for the development of new therapeutic agents. Further investigation into its biological activities is warranted to fully explore its potential in medicinal chemistry.

References

- CookeChem.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- Molbank. (2023).

- Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing Inc.

- Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. SCIRP.

- Alfa Chemistry.

- ResearchGate. (2023).

- PubChem. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine.

- BLDpharm. 57672-33-0|7-Nitro-1,4-benzodioxane-6-carboxylic Acid.

- Santa Cruz Biotechnology. 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | CAS 57672-33-0.

- ChemicalBook. 57672-33-0(7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXYLIC ACID) Product Description.

- TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.

- MDPI. (2023).

- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

- Biosynth.

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl7-Nitro-1,4-benzodioxane-6-carboxylate , ≥97% , 52791-03-4 - CookeChem [cookechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | C8H8N2O4 | CID 607208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 57672-33-0|7-Nitro-1,4-benzodioxane-6-carboxylic Acid|BLD Pharm [bldpharm.com]

- 11. scbt.com [scbt.com]

- 12. 57672-33-0 CAS MSDS (7-NITRO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Evergreen Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzodioxane Derivatives

Introduction: The Enduring Relevance of the Benzodioxane Moiety in Medicinal Chemistry

The 1,4-benzodioxane scaffold, a heterocyclic motif derived from the fusion of a benzene ring and a 1,4-dioxane ring, has proven to be a remarkably versatile and enduring framework in the field of drug discovery.[1][2] Its presence in a wide array of natural products, most notably lignans, has inspired medicinal chemists to explore its potential in developing novel therapeutic agents.[3][4] The inherent structural features of the benzodioxane ring system, including its conformational rigidity and capacity for diverse substitution patterns, allow for the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a multitude of biologically active compounds with applications spanning from oncology and infectious diseases to cardiovascular and central nervous system disorders.[1][2][5]

Marketed drugs such as the antihypertensive agent Doxazosin and the Gaucher's disease treatment Eliglustat feature the 1,4-benzodioxane core, underscoring its clinical significance.[2][6] The scaffold's ability to interact with a variety of biological targets, including G-protein coupled receptors, enzymes, and ion transporters, continues to fuel research into new derivatives with enhanced potency and selectivity.[1][7] This guide provides an in-depth exploration of the discovery and synthesis of novel benzodioxane derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of Benzodioxane Derivatives

The construction of the benzodioxane core and the subsequent introduction of diverse functionalities are pivotal steps in the development of novel drug candidates. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry.

Core Synthesis: Building the Benzodioxane Framework

A common and efficient method for the synthesis of the 2,3-dihydrobenzo[b][1][8]dioxine core involves the Williamson ether synthesis, typically starting from a catechol derivative and a dihaloethane.

Experimental Protocol: Synthesis of Methyl 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate

This protocol describes the synthesis of a key intermediate for further functionalization.[9]

Materials:

-

Methyl 3,4-dihydroxybenzoate

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of methyl 3,4-dihydroxybenzoate (2.0 mmol) and K₂CO₃ (2.2 mmol) in 5 mL of DMF, add 1,2-dibromoethane (2.0 mmol).

-

Stir the reaction mixture under reflux for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain methyl 2,3-dihydrobenzo[b][1][8]dioxine-5-carboxylate.

Causality Behind Experimental Choices:

-

K₂CO₃: A mild base is used to deprotonate the hydroxyl groups of the catechol, facilitating the nucleophilic attack on the 1,2-dibromoethane.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Reflux: Heating the reaction mixture increases the reaction rate.

Diagram: General Synthetic Scheme for 1,4-Benzodioxane Core

Caption: A typical workflow for the discovery of novel benzodioxane derivatives.

Pharmacological Landscape of Benzodioxane Derivatives

The benzodioxane scaffold has been successfully incorporated into molecules targeting a wide range of biological systems. The following sections highlight some of the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity

Numerous benzodioxane derivatives have been investigated for their potential as anticancer agents. [2]Their mechanisms of action are diverse and include the inhibition of crucial cellular targets.

-

PARP1 Inhibition: Certain 2,3-dihydrobenzo[b]d[1][8]ioxine-5-carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. [9][10]Inhibition of PARP1 is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

-

α1-Adrenoreceptor Antagonism: Some 1,4-dioxane derivatives, structurally related to benzodioxanes, have shown cytotoxic effects in prostate cancer cells, which are mediated through the antagonism of the α1d-adrenoreceptor subtype. [8][7][11]* FtsZ Inhibition: Novel benzodioxane-benzamides have been designed as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics, particularly against drug-resistant strains like MRSA.

Table 1: Anticancer Activity of Selected Benzodioxane Derivatives

| Compound Class | Target | Mechanism of Action | Reference |

| 2,3-dihydrobenzo[b]d[1][8]ioxine-5-carboxamides | PARP1 | Inhibition of DNA single-strand break repair | [9][10] |

| 1,4-Dioxane Derivatives | α1d-Adrenoreceptor | Antagonism leading to cytotoxicity in prostate cancer cells | [8][11] |

| Benzodioxane-Benzamides | FtsZ | Inhibition of bacterial cell division | [12] |

Central Nervous System (CNS) Activity

The benzodioxane scaffold is a privileged structure for targeting CNS receptors, particularly serotonergic and adrenergic systems.

-

5-HT1A Receptor Agonism: Derivatives of 1,4-dioxane have been developed as potent and selective 5-HT1A receptor full agonists, which have potential applications as antidepressants and anxiolytics. [1][13]* α1-Adrenoreceptor Antagonism: The affinity of benzodioxane derivatives for α1-adrenoreceptors has been extensively studied, leading to the development of antihypertensive agents. [8]The stereochemistry at the C2 position of the dioxane ring has been shown to be crucial for affinity and selectivity. [8][7][11] Table 2: CNS Activity of Selected Benzodioxane Derivatives

| Compound Class | Target | Pharmacological Effect | Reference |

| 1,4-Dioxane Derivatives | 5-HT1A Receptor | Full Agonist | [13] |

| 1,4-Benzodioxane Derivatives | α1-Adrenoreceptors | Antagonist | [8] |

Antibacterial and Anti-inflammatory Activity

Recent research has focused on the development of benzodioxane derivatives as novel antibacterial and anti-inflammatory agents.

-

Antibacterial Activity: Hydrazone derivatives of 1,4-benzodioxane-5-carboxylic acid have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [1]Additionally, benzodioxane piperazine moieties incorporated into chitosan silver nanoparticles have shown excellent biocidal properties. [14]* Anti-inflammatory Activity: Certain 1,4-benzodioxane derivatives have exhibited notable anti-inflammatory properties. [6]Molecular docking studies have suggested that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes. [14]

Conclusion and Future Perspectives

The 1,4-benzodioxane scaffold continues to be a highly valuable platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the exploration of new chemical space through the development of innovative synthetic methodologies, including asymmetric synthesis to control stereochemistry, which is often critical for biological activity. [15]Furthermore, the application of computational methods, such as virtual screening and molecular docking, will continue to play a crucial role in the rational design of new benzodioxane derivatives with improved potency, selectivity, and pharmacokinetic profiles. The evergreen nature of the benzodioxane scaffold suggests that it will remain a fruitful starting point for the discovery of the next generation of medicines.

References

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applic

- Synthesis and biology of 1,4-benzodioxane lignan n

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.

- Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition.

- Synthesis of 1,4-benzodioxan derivatives and the evaluation of their biological activity as a novel juvenile hormone signaling inhibitor. PubMed.

- Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed.

-

Synthesis of 2,3-dihydrobenzo[b]d[1][8]ioxin-2-yl)(piperazin-1-yl)methanone.

- Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.

- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.

- chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals.

- Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed.

- Synthesis and biology of 1,4-benzodioxane lignan natural products.

-

Synthesis of 2,3-dihydrobenzo[b]d[1][8]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][8]xazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH.

-

Synthesis of 2,3-dihydrobenzo[b]d[1][8]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][8]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed.

- (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.

- Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. NIH.

- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. NIH.

- Synthesis of novel benzodioxane midst piperazine moiety decorated chitosan silver nanoparticle against biohazard pathogens and as potential anti-inflammatory candidate: A molecular docking studies. PubMed.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel benzodioxane midst piperazine moiety decorated chitosan silver nanoparticle against biohazard pathogens and as potential anti-inflammatory candidate: A molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

CAS Number: 52791-03-4

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. The 1,4-benzodioxane scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a nitro group and a methyl carboxylate at specific positions on this scaffold offers a versatile platform for the synthesis of novel therapeutic agents. This document details the synthetic pathway, physicochemical properties, and spectroscopic characterization of the title compound. Furthermore, it explores the potential applications of this and related nitro-substituted benzodioxane derivatives in drug development, drawing upon the known biological activities of this important class of molecules, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the design and synthesis of novel molecular entities.

Introduction and Significance

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of several clinically used drugs and biologically active natural products.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. The derivatization of the benzodioxane core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4) is a derivative that incorporates two key functional groups: a nitro group and a methyl ester. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, potentially modulating the biological activity of the molecule.[3] It also serves as a versatile synthetic handle, readily transformable into other functional groups such as amines, which are common in pharmacologically active compounds. The methyl ester provides a site for further modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce diverse structural motifs.

This guide will provide a detailed exploration of this compound, from its synthesis to its potential role as a building block in the development of new therapeutics.

Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

The primary synthetic route to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate involves the electrophilic nitration of its precursor, Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from commercially available materials.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from a plausible synthetic pathway to the rigorous analysis of spectroscopic data, ensuring the unambiguous confirmation of the molecular structure.

Introduction and Strategic Overview

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The precise substitution pattern on the aromatic ring is critical for pharmacological activity. Therefore, the unambiguous structure elucidation of novel derivatives, such as Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS No. 52791-03-4, Molecular Formula: C10H9NO6, Molecular Weight: 239.18), is a fundamental requirement for its potential development.[3]

This guide will navigate the logical workflow for confirming the identity of this specific isomer. The core of our approach is the integration of multiple spectroscopic techniques, where each method provides a unique piece of the structural puzzle.[4][5] The causality behind our experimental choices is rooted in the need for a self-validating system, where data from one technique corroborates the findings of another.

Proposed Synthetic Pathway

A logical starting material would be a nitrated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Nitration of the methyl ester of protocatechuic acid would likely yield a mixture of isomers, which would then need to be separated. The subsequent cyclization with a reagent like 1,2-dibromoethane would form the dioxane ring.

The following diagram illustrates a generalized synthetic workflow for 1,4-benzodioxane-6-carboxylic acid derivatives, which could be adapted for the target molecule.[6]

Caption: A generalized synthetic pathway for 1,4-benzodioxane derivatives.

Spectroscopic Analysis and Structure Confirmation

The core of structure elucidation lies in the detailed interpretation of spectroscopic data. We will now outline the expected results from key analytical techniques and the rationale for their application.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is the first port of call to determine the molecular weight and elemental composition of the purified compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and potentially the sodium adduct [M+Na]⁺.

Expected Data:

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [C10H9NO6 + H]⁺ | 240.0457 | ~240.0455 |

| [C10H9NO6 + Na]⁺ | 262.0277 | ~262.0273 |

The high-resolution data will confirm the elemental formula of C10H9NO6, which is a critical first step in the identification process.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (dioxane and methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1590, ~1480 | Medium | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1280, ~1050 | Strong | C-O stretch (ester and ether) |

The presence of strong absorptions for the ester carbonyl and the nitro group are key diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[7][8]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | s | 1H | H-5 or H-8 | Aromatic proton deshielded by the adjacent nitro and carboxyl groups. |

| ~7.0-7.2 | s | 1H | H-8 or H-5 | Aromatic proton with less deshielding. |

| ~4.3-4.5 | m | 4H | -O-CH₂-CH₂-O- | Protons of the dioxane ring, appearing as a complex multiplet.[1][2] |

| ~3.9 | s | 3H | -OCH₃ | Methyl ester protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~140-150 | Aromatic C-O, C-NO₂ |

| ~120-135 | Aromatic C-C, C-H |

| ~110-120 | Aromatic C-H |

| ~64 | -O-CH₂-CH₂-O- |

| ~52 | -OCH₃ |

2D NMR for Unambiguous Assignment: The precise assignment of the aromatic protons and carbons is crucial to confirm the 7-nitro-6-carboxylate substitution pattern.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to confirming the substitution pattern. We would expect to see correlations between the proton at the 5-position and the carbonyl carbon of the ester group. Similarly, correlations between the dioxane methylene protons and the aromatic carbons at positions 4a and 8a would confirm the ring fusion. The proton at the 8-position should show correlations to the carbon bearing the nitro group (C-7) and C-4a.

The following diagram illustrates the key HMBC correlations that would be expected for the target molecule.

Caption: Expected key HMBC correlations for structure confirmation.

Integrated Structure Elucidation Workflow

A robust structure elucidation is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive argument.

Caption: An integrated workflow for structure elucidation.

By following this workflow, the identity of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate can be confirmed with a high degree of confidence. The combination of high-resolution mass spectrometry to establish the elemental composition, IR spectroscopy to identify key functional groups, and a suite of NMR experiments to piece together the carbon-hydrogen framework provides a self-validating and unambiguous assignment of the molecular structure. This rigorous approach is essential for advancing the study of this and other novel chemical entities in the field of drug discovery and development.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Juarez, Z. N., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (No URL available)

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (No URL available)

-

MDPI. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

-

MDPI. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

- Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. (No direct URL available)

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Methyl7-Nitro-1,4-benzodioxane-6-carboxylate , ≥97% , 52791-03-4 - CookeChem [cookechem.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Methodological Guide to Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Introduction

Methyl 7-nitro-1,4-benzodioxane-6-carboxylate (C₁₀H₉NO₆, M.W. 239.18 g/mol ) is a substituted benzodioxane derivative. The benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The precise characterization of such molecules is fundamental to drug discovery, process development, and quality control. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive structural elucidation required by researchers.

This technical guide presents a detailed analysis of the spectroscopic data for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established principles of spectroscopy and analysis of structurally analogous compounds. Each section provides not only the anticipated spectral data and its expert interpretation but also a field-proven, standardized protocol for data acquisition, ensuring that researchers can both understand the data and reliably reproduce it.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Workflow for the spectroscopic characterization of a novel compound.

References

-

The Journal of Organic Chemistry - Author Guidelines. ACS Publications. (2025). [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

Chemistry Steps. Infrared (IR) Spectroscopy of Nitro Compounds. [Link]

-

ACS Publications. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2018). Acquiring and Processing Routine 1H Spectra. In A Practical Guide to NMR Spectroscopy. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

This guide provides a comprehensive exploration of the potential therapeutic targets of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, featured in a variety of synthetic and natural compounds with significant medicinal properties.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[3][4][5] Notably, the FDA-approved drug Doxazosin, used for treating hypertension and benign prostatic hyperplasia, contains the 1,4-benzodioxane moiety.[3][5]

The subject of this guide, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4), is a derivative whose therapeutic potential remains largely untapped.[6][7] The presence of a nitro group at the 7-position and a methyl carboxylate at the 6-position on the benzodioxane ring suggests several plausible mechanisms of action and therapeutic targets. This document will delve into these possibilities, offering a structured approach for researchers and drug development professionals to investigate this promising compound.

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the known bioactivities of structurally related 1,4-benzodioxane derivatives, we can postulate several key therapeutic targets for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate. The nitroaromatic moiety is a critical feature, as it is known to be a key pharmacophore in various enzyme inhibitors and can undergo bioreduction in hypoxic environments, a characteristic of solid tumors.

Anticancer Activity via Inhibition of Key Signaling Pathways

The anticancer potential of 1,4-benzodioxane derivatives has been documented, with some analogues exhibiting potent cytotoxic effects.[3][8] A recent study on 1,4-benzodioxane-hydrazone derivatives identified a compound that induced apoptosis and S-phase arrest in melanoma cell lines, with an inhibitory effect on mTOR kinase.[8]

Proposed Target: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The structural features of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate suggest it could act as an inhibitor within this cascade.

Experimental Validation Workflow:

Caption: Workflow for validating anticancer activity.

Detailed Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MDA-MB-435 melanoma cells) to 70-80% confluency.[8]

-

Treat cells with varying concentrations of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Causality and Interpretation: A dose-dependent decrease in the phosphorylation of Akt and mTOR would strongly suggest that Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate targets the PI3K/Akt/mTOR pathway.

Neuroprotective Effects via Enzyme Inhibition

Derivatives of benzodioxane carboxylic acid have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[4]

Proposed Target: Acetylcholinesterase (AChE)

Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for managing Alzheimer's symptoms.

Experimental Validation Workflow:

Caption: Workflow for validating neuroprotective activity.

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a stock solution of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate in DMSO.

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in phosphate buffer (pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 125 µL of DTNB solution and 25 µL of AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Causality and Interpretation: A low IC50 value indicates potent inhibition of AChE, suggesting a potential therapeutic role in neurodegenerative diseases. Kinetic studies will further elucidate the mechanism of this inhibition.

Anti-inflammatory Properties

Certain 1,4-benzodioxane derivatives have demonstrated anti-inflammatory activity.[5] This can be mediated through various mechanisms, including the inhibition of inflammatory enzymes or modulation of inflammatory signaling pathways.

Proposed Target: Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation with a reduced risk of gastrointestinal side effects.

Experimental Validation Workflow:

Caption: Workflow for validating anti-inflammatory activity.

Detailed Protocol: In Vitro COX Inhibition Assay

-

Assay Setup:

-

Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Prepare various concentrations of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate.

-

-

Procedure (for both COX-1 and COX-2):

-

Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Measure the production of prostaglandin F2α using a colorimetric or fluorescent method as per the kit instructions.

-

Calculate the percent inhibition and IC50 values for both enzymes.

-

Causality and Interpretation: A significantly lower IC50 for COX-2 compared to COX-1 would indicate selective COX-2 inhibition, a highly desirable profile for an anti-inflammatory drug candidate.

Quantitative Data Summary

| Hypothesized Target | Key Experimental Readout | Success Criteria (Example) |

| PI3K/Akt/mTOR Pathway | GI50 in cancer cell lines | < 10 µM |

| Acetylcholinesterase (AChE) | IC50 for AChE inhibition | < 1 µM |

| Cyclooxygenase (COX) Enzymes | IC50 for COX-2 / IC50 for COX-1 | Ratio > 10 (for COX-2 selectivity) |

Conclusion

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate represents a promising, yet underexplored, molecule with the potential to address multiple therapeutic areas. The strategic placement of the nitro and methyl carboxylate groups on the well-established 1,4-benzodioxane scaffold provides a strong rationale for investigating its activity against key targets in oncology, neurodegenerative diseases, and inflammation. The experimental workflows and detailed protocols outlined in this guide offer a robust framework for elucidating the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (n.d.). ScienceDirect. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). Scirp.org. [Link]

-

Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). ResearchGate. [Link]

-

Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). MDPI. [Link]

-

Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (2023). AIR Unimi. [Link]

-

Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. (2025). PubMed. [Link]

-

Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (n.d.). ResearchGate. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. (n.d.). AIR Unimi. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 5. scirp.org [scirp.org]

- 6. Methyl7-Nitro-1,4-benzodioxane-6-carboxylate , ≥97% , 52791-03-4 - CookeChem [cookechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Introduction: The Significance of the 1,4-Benzodioxane Scaffold